zaragozic acid C
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Overview
Description
Zaragozic Acid C is a natural product belonging to the zaragozic acids family, which are potent inhibitors of squalene synthase. This enzyme plays a crucial role in the biosynthesis of sterols, including cholesterol. This compound is characterized by its unique 2,8-dioxabicyclo[3.2.1]octane core, decorated with multiple hydroxy and carboxylic acid groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zaragozic Acid C is complex due to its densely functionalized structure and multiple stereogenic centers. One notable synthetic route involves the use of photochemical C(sp3)–H acylation. This method starts with persilylated D-gluconolactone, which undergoes a series of transformations including Norrish Yang cyclization under violet LED irradiation, followed by oxidative opening and further functional group transformations .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing yields and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: Zaragozic Acid C undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen functionalities.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as acylation.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like sodium periodate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of acylating agents like acetic anhydride
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further biological testing and applications .
Scientific Research Applications
Zaragozic Acid C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in inhibiting squalene synthase, which is crucial for sterol biosynthesis.
Medicine: Potential use as a cholesterol-lowering agent due to its ability to inhibit squalene synthase. .
Mechanism of Action
Zaragozic Acid C exerts its effects primarily by inhibiting squalene synthase, an enzyme that catalyzes the conversion of presqualene pyrophosphate to squalene, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol and other sterols. Additionally, it has been found to inhibit ras farnesyl protein transferase, which is useful for antitumor activity .
Comparison with Similar Compounds
- Zaragozic Acid A
- Zaragozic Acid B
- Squalestatin 1
Comparison: While all zaragozic acids share a similar core structure and function as squalene synthase inhibitors, Zaragozic Acid C is unique due to its specific arrangement of hydroxy and carboxylic acid groups, which contribute to its potent inhibitory activity and distinct biological effects .
References
Properties
CAS No. |
146389-62-0 |
---|---|
Molecular Formula |
C40H50O14 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1 |
InChI Key |
KQMNJFMTGHRJHM-ZFSXNWTMSA-N |
Isomeric SMILES |
C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O |
SMILES |
CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zaragozic acid C; L-697350; L 697350; L697350; L-697,350; L 697,350; L697,350; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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